molecular formula C5H5ClOS B1357866 (5-Chlorothiophen-3-YL)methanol CAS No. 73919-87-6

(5-Chlorothiophen-3-YL)methanol

Cat. No. B1357866
CAS RN: 73919-87-6
M. Wt: 148.61 g/mol
InChI Key: RJCDMSXITBOXRL-UHFFFAOYSA-N
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Description

(5-Chlorothiophen-3-YL)methanol, also known as β-chloro-α-thiomethanol, is a chemical compound with the molecular formula C5H5ClOS and a molecular weight of 148.61 . It is also referred to by its IUPAC name, (5-chloro-3-thienyl)methanol .


Molecular Structure Analysis

The InChI code for (5-Chlorothiophen-3-YL)methanol is 1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 2D or 3D model of the compound.

Scientific Research Applications

Synthesis of Heteroaryl Chalcones

(5-Chlorothiophen-3-YL)methanol: is used in the synthesis of heteroaryl chalcones, which are compounds with numerous pharmacological activities. These activities include antibacterial, antifungal, and antioxidant properties. The presence of the 5-chlorothiophene moiety in chalcones has been shown to result in a broad spectrum of biological activities .

Antimicrobial Applications

The compound has been evaluated for its potential antimicrobial activity. Certain derivatives containing the 5-chlorothiophene moiety have displayed varied inhibition values against microbial strains, indicating its usefulness in developing new antimicrobial agents .

Reducing Power Abilities

Some derivatives of (5-Chlorothiophen-3-YL)methanol have demonstrated good ferric and cupric reducing abilities. This property is significant in the study of antioxidant activities, which is crucial in the prevention of diseases caused by oxidative stress .

Drug Development

In medical research, (5-Chlorothiophen-3-YL)methanol has been studied for its role in drug development. It has potential applications in the treatment of inflammatory diseases, showcasing its importance in the synthesis of pharmacologically active molecules.

Organic Synthesis

As a building block in organic synthesis, this compound is used to introduce the 5-chlorothiophene moiety into larger molecules. This is particularly important in the synthesis of complex organic compounds with specific desired properties .

Safety and Hazards

For safety and hazards information, it’s best to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

(5-chlorothiophen-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-1-4(2-7)3-8-5/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJCDMSXITBOXRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30608851
Record name (5-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

73919-87-6
Record name (5-Chlorothiophen-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30608851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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